molecular formula C10H11ClN2S B3047597 N-Allyl-N'-(4-chlorophenyl)thiourea CAS No. 14255-79-9

N-Allyl-N'-(4-chlorophenyl)thiourea

Cat. No.: B3047597
CAS No.: 14255-79-9
M. Wt: 226.73 g/mol
InChI Key: CIYHLGZJXIQQNB-UHFFFAOYSA-N
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Description

N-Allyl-N'-(4-chlorophenyl)thiourea (CAS No. 14255-79-9) is a thiourea derivative with the molecular formula C₁₀H₁₁ClN₂S and a molecular weight of 226.73 g/mol. It features an allyl group (–CH₂CHCH₂) attached to one nitrogen atom and a 4-chlorophenyl group (–C₆H₄Cl) to the other (Figure 1). This compound is identified by multiple synonyms, including 1-allyl-3-(4-chlorophenyl)thiourea and MFCD00090701 . Thiourea derivatives are widely studied for their diverse applications in coordination chemistry, catalysis, and bioactivity, making structural comparisons critical for understanding their functional nuances.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYHLGZJXIQQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162080
Record name N-Allyl-N'-(4-chlorophenyl)thiourea
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Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14255-79-9
Record name N-Allyl-N'-(4-chlorophenyl)thiourea
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Record name N-Allyl-N'-(4-chlorophenyl)thiourea
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Record name 1-Allyl-3-(4-chlorophenyl)thiourea
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-N’-(4-chlorophenyl)thiourea typically involves the reaction of allyl isothiocyanate with 4-chloroaniline. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: Industrial production of N-Allyl-N’-(4-chlorophenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: N-Allyl-N’-(4-chlorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The allyl and 4-chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Organic Synthesis

N-Allyl-N'-(4-chlorophenyl)thiourea serves as a crucial building block in organic synthesis. It acts as a precursor for various complex molecules and is utilized in developing new materials. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, enhances its utility in synthesizing diverse compounds.

Reaction Type Products Common Reagents
OxidationSulfoxides, sulfonesHydrogen peroxide, potassium permanganate
ReductionThiols, aminesLithium aluminum hydride, sodium borohydride
SubstitutionSubstituted thiourea derivativesAmines, alcohols

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways. This property suggests its application in drug development for various diseases .

Potential Therapeutic Applications:

  • Anticancer Agents: Investigated for its ability to inhibit cancer cell proliferation.
  • Antibacterial and Antifungal Properties: Shows promise against certain bacterial and fungal strains.
  • Enzyme Inhibition: Potential use in regulating metabolic disorders through enzyme modulation .

Industrial Applications

In the industrial sector, this compound finds use in producing polymers and as an additive in chemical processes. Its unique properties make it suitable for enhancing material performance and stability in various applications.

Case Studies

Several studies have highlighted the effectiveness of this compound in different applications:

  • Study on Anticancer Activity: A recent study demonstrated that derivatives of this compound exhibited cytotoxic effects on specific cancer cell lines, suggesting potential development as anticancer drugs .
  • Enzyme Inhibition Research: Another investigation focused on the compound's ability to inhibit urease activity, indicating its potential role in treating urease-related diseases .

Mechanism of Action

The mechanism of action of N-Allyl-N’-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Molecular Properties

Thiourea derivatives exhibit distinct physicochemical and biological behaviors depending on their substituents. Below is a comparative analysis of N-Allyl-N'-(4-chlorophenyl)thiourea with key analogues:

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₀H₁₁ClN₂S R₁ = Allyl, R₂ = 4-Cl-C₆H₄ 226.73 Intermediate in organic synthesis
N-(4-Hydroxyphenyl)-N'-allylthiourea C₁₀H₁₂N₂OS R₁ = Allyl, R₂ = 4-OH-C₆H₄ 208.28 Potential solubility enhancement
N-(2,2-Diphenylacetyl)-N-(4-Cl-C₆H₄)thiourea C₂₁H₁₇ClN₂OS R₁ = 2,2-Diphenylacetyl, R₂ = 4-Cl-C₆H₄ 380.89 Crystalline stability, coordination chemistry
N-Cyano-N'-(4-cyanophenyl)thiourea C₉H₆N₄S R₁ = Cyano, R₂ = 4-CN-C₆H₄ 202.24 Electron-withdrawing effects, high reactivity
N-(4-Acetylphenyl)-N'-(3,4-Cl₂-C₆H₃CO)thiourea C₁₆H₁₂Cl₂N₂O₂S R₁ = 4-Acetylphenyl, R₂ = 3,4-Cl₂-benzoyl 367.25 Enhanced lipophilicity, antimicrobial potential
Key Observations:
  • Electronic Effects: The allyl group in this compound is electron-donating, while the 4-chlorophenyl group is weakly electron-withdrawing. This contrasts with N-Cyano-N'-(4-cyanophenyl)thiourea, where cyano groups (–CN) strongly withdraw electrons, increasing acidity and reactivity in nucleophilic substitutions .
  • Solubility : Replacement of the 4-chlorophenyl group with a 4-hydroxyphenyl group (as in N-(4-hydroxyphenyl)-N'-allylthiourea) introduces a polar –OH group, likely improving aqueous solubility compared to the chloro analogue .
  • Steric and Conformational Effects : Bulky substituents, such as the diphenylacetyl group in N-(2,2-diphenylacetyl)-N-(4-Cl-C₆H₄)thiourea, induce steric hindrance, stabilizing specific conformations and enhancing crystallinity .

Stability and By-Product Formation

  • Atropisomerism : Unlike N-(2-methoxyphenyl)-N'-(2-methylphenyl)thiourea, which exhibits atropisomerism due to restricted rotation around the C–N bond, this compound’s smaller substituents likely permit free rotation, reducing stereoisomer complexity .
  • Reaction By-Products: Reactions involving thiourea derivatives may yield symmetrical by-products (e.g., scrambling substituents), as observed in the synthesis of iminothiazoline derivatives . This underscores the need for precise reaction control when working with this compound.

Biological Activity

N-Allyl-N'-(4-chlorophenyl)thiourea is a compound of significant interest in biological research due to its diverse biological activities, particularly as an enzyme inhibitor and its potential therapeutic applications. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an allyl group and a 4-chlorophenyl moiety. This structural configuration contributes to its distinct chemical properties and biological activities.

Chemical Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation : Produces sulfoxides and sulfones.
  • Reduction : Converts thiourea groups to thiols or amines.
  • Substitution : The allyl and 4-chlorophenyl groups can participate in nucleophilic substitution reactions.

This compound functions primarily as an enzyme inhibitor . It binds to the active sites of specific enzymes, disrupting their activity and thereby affecting various metabolic pathways. This inhibition can lead to significant biological effects, making it a candidate for therapeutic applications in cancer treatment and antimicrobial therapies .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it targets specific molecular pathways involved in cancer progression, inhibiting cell proliferation in various cancer cell lines. The compound has demonstrated IC50 values ranging from 3 to 14 µM against different cancer types, including breast and prostate cancer .

Cell Line IC50 (µM) Effect
MCF-7 (Breast)225Significant growth inhibition
PC-3 (Prostate)15.1Moderate growth inhibition
OVCAR-4 (Ovarian)28.7Moderate growth inhibition

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 1.95 µg/mL .

Comparative Studies

When compared to similar compounds such as N-Allylthiourea and N-Allyl-N'-(2-chlorophenyl)thiourea, this compound demonstrates enhanced biological activity due to the presence of the 4-chlorophenyl group, which appears to contribute positively to its enzyme inhibition capabilities .

Compound Biological Activity
N-AllylthioureaModerate enzyme inhibition
N-Allyl-N'-(2-chlorophenyl)thioureaLower anticancer activity compared to this compound

Case Studies

  • Enzyme Inhibition Study : A study evaluated the inhibitory effect of this compound on calf intestinal alkaline phosphatase (CIAP). The results showed that this compound inhibited CIAP activity significantly better than standard inhibitors with an IC50 value of 0.251 ± 0.012 µM .
  • Anticancer Efficacy : In vitro studies on human leukemia cell lines revealed that the compound induced apoptosis and cell cycle arrest at the S phase, suggesting a mechanism involving cell signaling disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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